4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound designed for a variety of applications in scientific research. Its complex structure suggests a multifunctional role, potentially useful in areas like organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the 3,4-dihydroquinoline moiety: : Starting from aniline derivatives, through cyclization reactions under acidic or basic conditions.
Sulfone group introduction: : Via sulfonylation, typically using sulfonyl chlorides.
Oxadiazole synthesis: : Involving hydrazine derivatives and carboxylic acids under dehydrating conditions.
Benzamide linkage: : Formed through amide coupling reactions using appropriate reagents like carbodiimides.
Industrial Production Methods
Large-scale production would require optimization of these steps:
Efficient cyclization and sulfonylation techniques.
Use of scalable reagents and conditions.
Minimization of by-products to ensure high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : It may undergo oxidative cleavage or reduction, altering its functional groups.
Substitution: : Various substituents on the aromatic rings can be modified using nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Depending on the reaction, products can include modified quinoline derivatives, sulfonyl groups, or altered oxadiazole structures, impacting the compound's properties and applications.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Potentially acts as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Discovery: : Investigated for pharmacological activities, such as anti-cancer, anti-inflammatory, or anti-microbial properties.
Biological Probes: : Utilized in studies to understand biochemical pathways and targets.
Industry
Material Science: : Components in the development of new polymers or materials with specific properties.
Agriculture: : Potential use in designing agrochemicals for crop protection.
Mechanism of Action
The exact mechanism of action depends on its specific application but generally involves:
Interaction with Biological Targets: : Binding to enzymes or receptors, affecting their function.
Pathway Modulation: : Altering biochemical pathways, impacting processes like cell signaling or metabolism.
Comparison with Similar Compounds
Similar compounds include:
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: : Differing in the substituents on the oxadiazole ring.
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Featuring a phenyl group instead of the dimethylphenyl group.
Its uniqueness lies in the specific combination of functional groups, providing distinct physical, chemical, and biological properties.
This compound stands out for its potential in cross-disciplinary research, embodying the versatile nature of modern chemical synthesis.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-9-14-22(18(2)16-17)25-28-29-26(34-25)27-24(31)20-10-12-21(13-11-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYXHZUMHGEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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